molecular formula C19H21Cl2N3O B4280869 4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B4280869
M. Wt: 378.3 g/mol
InChI Key: JHYVTHYQWGTUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. It also has some affinity for the dopamine and norepinephrine transporters, but its primary mechanism of action is through the serotonin system.
Biochemical and Physiological Effects
4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been found to produce a range of biochemical and physiological effects, including changes in body temperature, heart rate, and blood pressure. It has also been found to affect mood, cognition, and behavior, with some studies suggesting that it may have potential therapeutic applications for certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, its effects can be unpredictable and may vary depending on the dose, route of administration, and individual differences in metabolism.

Future Directions

Future research on 4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide could focus on its potential therapeutic applications for psychiatric disorders, such as depression and anxiety. It could also be used to study the role of the serotonin system in the brain and its interactions with other neurotransmitter systems. Additionally, further research could explore the potential use of 4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide as a tool for drug discovery and development.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action as other piperazine derivatives, such as mCPP and MDMA, and has been used as a tool to study the role of the serotonin system in the brain.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-2-14-3-5-15(6-4-14)22-19(25)24-11-9-23(10-12-24)16-7-8-17(20)18(21)13-16/h3-8,13H,2,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYVTHYQWGTUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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